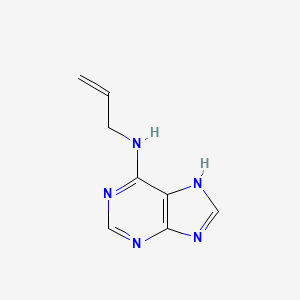

N-Allyl-9H-purin-6-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-prop-2-enyl-7H-purin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N5/c1-2-3-9-7-6-8(11-4-10-6)13-5-12-7/h2,4-5H,1,3H2,(H2,9,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PESODIMBTPDRTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC1=NC=NC2=C1NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80364394 | |

| Record name | N-(Prop-2-en-1-yl)-7H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80364394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5446-37-7 | |

| Record name | NSC17212 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17212 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(Prop-2-en-1-yl)-7H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80364394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structure Activity Relationship Sar Studies of N Allyl 9h Purin 6 Amine Analogues

Impact of Substituent Modifications on Biological Activity of Purine (B94841) Derivatives

The purine ring system, with its multiple sites for substitution, offers a versatile scaffold for medicinal chemistry. Modifications at the N6, N9, C6, and C8 positions have been shown to profoundly impact the biological profiles of these derivatives.

N6 and N9 Position Substitutions and their Pharmacological Modulations

Substitutions at the N6 and N9 positions of the purine ring are critical for modulating pharmacological activity. The nature, size, and functionality of the groups at these positions can dictate the compound's interaction with biological targets.

For instance, in a series of N6-[(3-methylbut-2-en-1-yl)amino]purine (iP) derivatives, specific substitutions at the N9 position were explored to understand their relationship with cytokinin activity. mdpi.com The introduction of tetrahydropyran-2-yl, ethoxyethyl, and various C2-C4 alkyl chains terminated with different functional groups at the N9 position led to varied biological responses. mdpi.com While most of these N9-substituted derivatives remained active in in vitro bioassays, their ability to trigger specific cytokinin receptors was significantly altered. mdpi.com This highlights that even distal modifications can influence the specific molecular recognition of the N6-side chain.

Similarly, studies on 8-azapurine (B62227) derivatives, which are analogues of purines, have shown that introducing hydrazone moieties at the N6 position can lead to a significant improvement in antiplatelet aggregation activities compared to other amino derivatives. nih.gov The synthesis of various N6 and N9 substituted purines is a common strategy to explore their potential as kinase inhibitors, where the N9 substituent often occupies the ribose-binding pocket of the ATP-binding site. The N-allylation at the N9 position is a key step in the synthesis of certain purine-based inhibitors. researchgate.net

C6 Side Chain and N9 Carboxylic Acid Modifications for Target Affinity

Modifications to the side chain at the C6 position and the introduction of functionalities like carboxylic acids at the N9 position are important strategies for fine-tuning target affinity and pharmacokinetic properties.

Research on N6-(n-alkylureido)purine ribonucleosides demonstrated that the length of the n-alkyl chain at the C6-ureido moiety is crucial for antiproliferative activity. nih.gov Specifically, derivatives with n-octyl, n-nonyl, and n-decyl chains showed marked activity against L-1210 cells, indicating that a certain level of lipophilicity and specific chain length are required for optimal interaction with the target. nih.gov

In contrast, the introduction of carboxylic acid groups at the N9 position has been shown to have a detrimental effect on certain biological activities. In a study of kinetin (B1673648) derivatives, substances bearing 9-carboxylic chains were found to be completely inactive in the Amaranthus bioassay, a test for cytokinin-like activity. nih.gov This suggests that the introduction of a negatively charged group at this position may create unfavorable electrostatic interactions or steric hindrance within the target's binding site.

| N9-Substituent | Relative Activity (Amaranthus Bioassay) |

|---|---|

| -CH2CH2Cl | Slightly Active |

| -CH2CH2Br | Slightly Active |

| Aliphatic/Cyclic Ethers | Most Active |

| Carboxylic Chains | Inactive |

C8-Aryl Ring and Linker Variations in Purine Ligands

The C8 position of the purine ring provides a vector for introducing larger substituents, such as aryl rings, which can explore additional binding pockets and significantly enhance potency and selectivity. The nature of the linker connecting the purine core to the aryl ring is also a critical determinant of activity.

The synthesis of C8-aryl purines has been a subject of interest for decades due to their utility as therapeutic agents and biological probes. biorxiv.orgacs.orgmdpi.comrsc.org The development of methods like the Suzuki cross-coupling reaction has enabled the preparation of a diverse array of C8-aryl purine nucleosides. biorxiv.orgacs.org SAR studies on a series of 8-arylsulfanyl adenine (B156593) analogues revealed that hydrophobic substituents on the C8-aryl ring were generally preferred. mdpi.com For example, chlorine was found to be a preferred substituent compared to more polar functionalities like –OCH3 or –CN, suggesting the C8-aryl group binds within a hydrophobic pocket of the target protein. mdpi.com

Linker variations between the C8 position and an aryl group also play a crucial role. Studies on 9-(arenethenyl)purines as dual Src/Abl kinase inhibitors showed that the vinyl linker was a key structural feature. researchgate.net These compounds were designed to target the inactive "DFG-out" conformation of the kinases. researchgate.net Furthermore, the introduction of aryl, alkenyl, or alkynyl linkers at the C8-position of adenosine (B11128) and guanosine (B1672433) has been used to create fluorescent analogues, where the linker influences the electronic properties and spatial orientation of the appended aryl moiety. nih.gov

| Compound ID | C8-Aryl Substituent | Relative Activity | Observation |

|---|---|---|---|

| 9g | 2,4-dichloro | High | Chlorine is a preferred substituent. |

| 9h | 2,4-dibromo | High | Bromine is well tolerated. |

| 9i | 2,4-dimethyl | Lower | Less active than halogenated analogues. |

| 9c | 4-cyano | Low | Polar functionalities have a deleterious effect. |

| 9r | 4-methoxy | Low | Confirms the hydrophobic nature of the binding pocket. |

Conformational Analysis and Ligand-Target Complementarity

The three-dimensional shape of a ligand is paramount for its recognition and binding by a biological target. mdpi.com Conformational analysis of N-Allyl-9H-purin-6-amine analogues helps to understand their preferred shapes and how these are influenced by intramolecular forces like allylic strain.

Role of Allylic Strain in Conformational Preferences of Purine Systems

Allylic strain is a type of steric strain that arises from the interaction between substituents on an sp2-hybridized carbon and an adjacent sp3-hybridized carbon. nih.gov This principle is critical in medicinal chemistry for controlling the conformation of molecules, as pre-organizing a ligand into its bound conformation can minimize the entropic penalty upon binding. nih.govnih.gov

Conformational Flexibility of Purine Homo-N-Nucleosides

Homo-N-nucleosides are analogues in which a methylene (B1212753) (-CH2-) group is inserted between the nucleobase and the sugar moiety. mdpi.com This structural modification introduces several unique features, including increased conformational flexibility. mdpi.com

The insertion of the methylene bridge in homo-N-nucleosides results in a more flexible structure compared to traditional nucleosides. mdpi.com This is because the rigidifying anomeric effect present in natural nucleosides is absent, and there is an additional rotatable bond. mdpi.com This enhanced flexibility can be advantageous, allowing the molecule to adapt to the specific topology of a binding site, which may be particularly useful in overcoming drug resistance caused by mutations in the target protein. nih.gov Furthermore, the C-N bond connecting the base to the linker is more stable to enzymatic and chemical cleavage. mdpi.com The unique structural and flexibility characteristics of homo-N-nucleosides make them interesting scaffolds for designing new analogues with potentially novel biological activities. mdpi.commdpi.com Carbocyclic nucleoside analogues, where the ribose ring oxygen is replaced by a methylene group, also exhibit altered flexibility, which can lead to unnatural conformations but can be constrained in bicyclic systems to lock in a bioactive conformation. biorxiv.org

Rational Design Principles in this compound Derivative Development

The development of novel derivatives of this compound relies heavily on rational design principles, which leverage structural information of both the ligand and its biological target to create more potent and selective molecules. This approach moves beyond traditional screening by using a hypothesis-driven process to guide the synthesis of new chemical entities.

A cornerstone of rational design is Structure-Based Drug Design (SBDD) . This method utilizes the three-dimensional structure of a target protein, often obtained through X-ray crystallography, to design inhibitors that fit precisely into the active or allosteric sites. For example, in the development of inhibitors for heat shock protein 90 (Hsp90), a known target for cancer therapy, derivatives were designed by considering the size and hydrophobic nature of a specific binding pocket. mdpi.com In one such study, a 9-Allyl-6-chloro-9H-purin-2-amine was synthesized as an intermediate for creating more complex molecules tailored to interact with the Hsp90 ATP binding site. mdpi.com This principle could be applied to this compound by modeling its interaction with a target kinase or receptor and subsequently modifying the allyl group or the purine core to enhance binding affinity and exploit specific molecular interactions.

When a high-resolution structure of the target is unavailable, Ligand-Based Drug Design (LBDD) becomes the predominant strategy. This approach uses the structure of known active compounds, or ligands, as a template. By identifying the common structural features required for activity (the pharmacophore), new molecules can be designed. The development of potent A3 adenosine receptor agonists from N6-benzyladenosine templates is a clear example of this principle, where systematic substitution of the benzyl (B1604629) ring led to compounds with high potency and selectivity. biu.ac.il Similarly, the SAR of inotropic agents based on the 6-substituted purine core was explored by creating a series of analogues to determine that thioether linkages and electron-withdrawing groups on the substituent were beneficial for activity. lookchem.comresearchgate.net

Modern rational design often involves a combination of these strategies with computational tools. Techniques such as quantitative structure-activity relationship (QSAR) analysis can build mathematical models that correlate chemical structure with biological activity, allowing for the prediction of the potency of novel compounds before they are synthesized. researchgate.net

The successful application of these principles is exemplified by the discovery of immucillins, potent inhibitors of purine nucleoside phosphorylase (PNP) that were developed through a rational design process targeting the transition state of the enzyme. nih.gov For this compound, a rational design program would therefore involve:

Target Analysis: Identifying the specific binding pocket of the intended biological target.

Scaffold Modification: Systematically altering the N-allyl substituent to optimize interactions within the binding site.

Purine Ring Substitution: Introducing functional groups at the N9, C2, or C8 positions to improve selectivity, cell permeability, and other pharmacokinetic properties.

Bioisosteric Replacement: Replacing the N6-amino linker with other groups, such as a thioether, to explore different chemical space and potentially improve activity, as suggested by SAR studies. lookchem.comresearchgate.net

Molecular Mechanisms of Action and Biological Target Interactions of N Allyl 9h Purin 6 Amine

Interference with Nucleic Acid Metabolism Pathways

Nucleic acid metabolism, encompassing the synthesis and degradation of DNA and RNA, is a critical process for cell survival and proliferation. wikipedia.org Purine (B94841) analogues, due to their structural similarity to endogenous purines (adenine and guanine), can interfere with these pathways.

Purine-containing compounds are integral to cell metabolism and the formation of nucleic acids. nih.gov Consequently, derivatives of purine are recognized for their potential to modulate the synthesis of DNA. Certain purine-based compounds have been identified as inhibitors of DNA biosynthesis. nih.gov The structural analogy to natural purine bases allows these molecules to be recognized by enzymes involved in the DNA synthesis cascade, leading to a disruption of the process. While the broader class of purine derivatives is known to possess this capability, specific studies detailing the direct modulation of DNA synthesis by N-Allyl-9H-purin-6-amine are not extensively covered in the available research. The development of small molecules that can modulate the conformations of DNA-forming sequences is considered a promising avenue for preventing or treating genetic diseases. nih.gov

Interference with RNA can occur through various mechanisms, with RNA interference (RNAi) being a primary biological process for sequence-specific gene silencing. wikipedia.orggene-quantification.de This pathway utilizes small RNA molecules, such as small interfering RNAs (siRNAs) and microRNAs (miRNAs), to guide an RNA-induced silencing complex (RISC) to target messenger RNA (mRNA). youtube.com This interaction leads to the degradation of the mRNA or the inhibition of its translation into protein, effectively interfering with gene expression at the post-transcriptional level. wikipedia.orgyoutube.comnih.gov While RNAi is a powerful mechanism for modulating the output of RNA, there is no direct evidence from the provided search results to suggest that this compound specifically functions through this pathway.

Enzyme Inhibition and Activation by Purine Derivatives

The structural scaffold of purine is a common feature in many enzyme inhibitors. Derivatives of this compound have been specifically investigated for their inhibitory effects on several key enzymes.

Modulating purine metabolism holds significant pharmacotherapeutic value. wikipedia.org Inhibitors of purine synthesis can suppress the proliferation of cells, particularly leukocytes. wikipedia.org A study of 9-alkyladenines, a class of compounds structurally related to this compound, revealed their ability to inhibit adenosine (B11128) deaminase. sci-hub.se This enzyme is crucial in purine metabolism. The research demonstrated that the inhibitory activity increased as the length of the alkyl group at the 9-position of adenine (B156593) was extended from methyl to n-octyl, indicating that hydrophobic interactions are important for the formation of the enzyme-inhibitor complex. sci-hub.se

Aldose reductase (ALR) is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol. openmedicinalchemistryjournal.comnih.gov This enzyme has become a therapeutic target for managing diabetic complications. nih.govmedchemexpress.com A series of 9H-purin-6-amine derivatives have been designed and synthesized as potent and selective ALR inhibitors. nih.gov

Research has shown that derivatives featuring a C6-substituted benzylamine side chain and an N9 carboxylic acid on the purine core exhibit submicromolar IC50 values against the ALR2 isoform. nih.gov Molecular docking and structure-activity relationship studies emphasize the critical role of the carboxylic acid head group and various halogen substituents on the C6 benzylamine side chain for achieving strong and selective inhibition. nih.gov

Table 1: Inhibitory Activity of a Key 9H-purin-6-amine Derivative Against Aldose Reductase (ALR2)

| Compound ID | Description | Target Enzyme | IC50 Value (µM) |

| 4e | A 9H-purin-6-amine derivative with a C6-substituted benzylamine and N9 carboxylic acid. | ALR2 | 0.038 |

Data sourced from a study on novel aldose reductase inhibitors. nih.gov

Heat shock protein 90 (Hsp90) is an ATP-dependent molecular chaperone that is essential for the stability and function of numerous client proteins, many of which are oncoproteins involved in cancer cell proliferation and survival. mdpi.comnih.gov This makes Hsp90 an attractive target for cancer therapy. semanticscholar.orgresearchgate.net

A range of synthetic inhibitors based on the purine scaffold have been developed to target the N-terminal nucleotide-binding pocket of Hsp90, acting as ATP-competitive inhibitors. nih.govnih.gov Specifically, N7/N9-substituted purines have been designed to explore and optimize binding within this pocket. mdpi.comnih.gov The purine ring of these inhibitors typically binds in the same position as ADP, with key interactions involving hydrogen bonds with amino acid residues like Asp93. nih.gov The synthesis of compounds such as 9-Allyl-6-chloro-9H-purin-2-amine serves as a step towards creating these targeted Hsp90 inhibitors. nih.gov

Studies involving a focused array of N7/N9-substituted purines have identified compounds with significant Hsp90α inhibitory activity. The substitution patterns are designed to optimize interactions with a hydrophobic pocket within the ATP binding site. mdpi.comresearchgate.net

Table 2: Hsp90α Inhibitory Activity of Selected N-Substituted Purine Derivatives

| Compound ID | Description | Target Enzyme | IC50 Value (µM) |

| 6b | Isoxazole derivative of a substituted purine | Hsp90α | 1.76 |

| 6c | Isoxazole derivative of a substituted purine | Hsp90α | 0.203 |

| 14 | Six-membered ring derivative of a substituted purine | Hsp90α | 1.00 |

Data reflects cell-free assays of Hsp90α inhibitory activity. mdpi.comnih.gov

Nicotinamide N-Methyltransferase (NNMT) Inhibition by Purine-Based Bisubstrate Mimics

Nicotinamide N-methyltransferase (NNMT) is a cytosolic enzyme that plays a significant role in metabolism by catalyzing the methylation of nicotinamide. nih.govnih.gov This process utilizes S-adenosyl-methionine (SAM) as a methyl donor, producing S-adenosyl-homocysteine (SAH) and 1-methylnicotinamide. nih.gov Elevated expression of NNMT has been linked to various metabolic diseases, making it a therapeutic target. nih.govrsc.org

Inhibitors of NNMT have been developed by mimicking the structure of the substrates involved in the methylation reaction. rsc.org By covalently linking fragments of the NNMT substrates, a library of bisubstrate-like compounds can be created. rsc.org These inhibitors are designed to mimic the transition state of the methylation reaction, thereby blocking the enzyme's active site with high affinity. rsc.orgsemanticscholar.org Purine-based structures can serve as a core for these mimics. All compounds identified in one study acted as competitive inhibitors, either of nicotinamide alone or of both nicotinamide and SAM simultaneously. nih.gov This approach provides valuable insights into the structural tolerances of the enzyme's active site and has led to the identification of potent NNMT inhibitors. rsc.org

Lipoxygenase Inhibition by Modified Purine Homo-N-Nucleosides

Lipoxygenases are enzymes involved in the metabolism of arachidonic acid, leading to the production of leukotrienes, which are mediators of inflammation. nih.gov Inhibition of lipoxygenase can therefore produce an anti-inflammatory effect. nih.gov Modified purine homo-N-nucleosides derived from 9-allyl-6-chloro-9H-purine have been synthesized and evaluated for their biological activities, including the inhibition of soybean lipoxygenase. nih.govtandfonline.com

In a study involving the synthesis of 9-substituted (pyrazol-5-yl)methyl- or (2-pyrazolin-5-yl)methyl-9H-purines from 9-allyl-6-chloro-9H-purine, several derivatives demonstrated significant lipoxygenase inhibitory activity. nih.gov The pyrazoline-containing compounds were found to be particularly potent. nih.govtandfonline.com For instance, certain derivatives exhibited high levels of inhibition against soybean lipoxygenase. nih.gov

Table 1: Lipoxygenase Inhibitory Activity of this compound Derivatives

| Compound | Modification from 9-allyl-6-chloro-9H-purine precursor | Lipoxygenase Inhibition (%) |

|---|---|---|

| 7a | Pyrazoline derivative | 89% nih.gov |

Thrombin Inhibitory Activity of Purine Derivatives

Thrombin is a serine protease that plays a crucial role in the coagulation cascade by converting fibrinogen to fibrin. nih.gov As such, it is a key target for the development of anticoagulant therapies. nih.govmdpi.com Guided by X-ray crystal structure data, various derivatives, including those with purine cores, have been designed to inhibit thrombin activity. nih.gov

The same series of modified purine homo-N-nucleosides derived from 9-allyl-6-chloro-9H-purine that were tested for lipoxygenase inhibition were also evaluated for their ability to inhibit thrombin in vitro. nih.govtandfonline.com Several of these compounds showed notable anti-thrombin activity. nih.gov The study highlighted that specific pyrazoline derivatives demonstrated a combination of high lipoxygenase inhibition and significant anti-thrombin activity, indicating the potential for developing dual-action agents from a purine-based scaffold. nih.gov

Table 2: Thrombin Inhibitory Activity of this compound Derivatives

| Compound | Modification from 9-allyl-6-chloro-9H-purine precursor | Thrombin Inhibitory Activity |

|---|---|---|

| 7a | Pyrazoline derivative | Exhibited thrombin inhibitory ability nih.gov |

Receptor Modulation by this compound

Purinergic Receptor Interactions of Purine Backbones

Purinergic receptors, which include P1 (adenosine) receptors and P2 (ATP) receptors, are widely expressed and involved in a vast array of physiological processes. nih.gov The activation of these receptors by purine nucleosides and nucleotides can lead to various cellular responses, including changes in intracellular calcium levels and the release of growth factors and cytokines. nih.gov The fundamental structure of these endogenous ligands is a purine backbone, making purine derivatives, such as this compound, candidates for interaction with these receptors. The flexibility of modified purine bases can facilitate novel structural interactions with target enzymes and receptors. mdpi.com

Aryl Hydrocarbon Receptor (AHR) Antagonism by this compound Derivatives

The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor that regulates the expression of genes involved in xenobiotic metabolism and immune responses. researchgate.netmdpi.commdpi.com Upon ligand binding, the AHR translocates to the nucleus, dimerizes with the AHR nuclear translocator (ARNT), and binds to dioxin response elements (DREs) on its target genes. mdpi.comnih.gov While some ligands act as agonists, others can function as antagonists, blocking the receptor's activity. mdpi.com

Research has identified purine-based compounds as potent AHR antagonists. A notable example is GNF351 (N-(2-(1H-indol-3-yl)ethyl)-9-isopropyl-2-(5-methylpyridin-3-yl)-9H-purin-6-amine), a high-affinity AHR ligand that acts as a pure antagonist. researchgate.netnih.gov This compound is capable of suppressing both DRE-dependent and -independent AHR functions. researchgate.netnih.gov The discovery of GNF351 demonstrates that the N-substituted 9H-purin-6-amine scaffold is a viable starting point for designing AHR antagonists. The N-allyl group in this compound represents a different substitution at the 9-position, and further investigation into such derivatives could reveal their potential as selective AHR modulators. nih.gov

Cellular Pathway Modulation and Biochemical Consequences

The interaction of this compound derivatives with their biological targets leads to the modulation of various cellular pathways and subsequent biochemical consequences.

Metabolic Regulation: Inhibition of NNMT by purine-based mimics can alter cellular methylation potential and nicotinamide metabolism. nih.govrsc.org Since NNMT is linked to energy metabolism, its inhibition can lead to increased energy expenditure and enhanced insulin sensitivity, affecting pathways central to metabolic syndrome. nih.gov

Inflammatory Pathways: By inhibiting lipoxygenase, purine derivatives can block the production of leukotrienes, key mediators of inflammation. nih.gov This directly interferes with inflammatory signaling cascades. Similarly, AHR antagonism can modulate immune responses, as AHR signaling is known to play a role in inflammation. mdpi.com For example, AHR antagonists can inhibit the production of pro-inflammatory cytokines. mdpi.com

Coagulation Cascade: The inhibition of thrombin directly interrupts the blood coagulation pathway, preventing the formation of fibrin clots. nih.gov This has clear biochemical consequences for hemostasis and is the basis for anticoagulant therapies.

Signal Transduction: Interactions with purinergic receptors can trigger a wide range of signal transduction events. Purinergic signaling can influence cell proliferation and differentiation, highlighting the broad impact of modulating these receptors with purine-based compounds. nih.gov

Gene Expression: AHR antagonism by purine derivatives directly impacts gene transcription. researchgate.net By preventing the AHR-ARNT complex from binding to DREs, these compounds can block the expression of target genes, such as those encoding cytochrome P450 enzymes (e.g., CYP1A1). mdpi.com This alters the cell's capacity to metabolize xenobiotics and modulates AHR-dependent cellular processes. nih.gov

Apoptosis Induction Pathways

The induction of apoptosis, or programmed cell death, is a critical mechanism for many anti-cancer agents. For purine derivatives, this process often involves intricate signaling cascades. While direct studies on this compound are not extensively detailed, research on analogous alkylated purines, such as 6-dimethylaminopurine (6DMAP), reveals that they can trigger apoptosis. This induction is often phase-specific, with the G0/G1 phases of the cell cycle showing the most sensitivity nih.gov.

One proposed mechanism involves the simultaneous activation of the MAPK pathway and inhibition of the p70(S6K) pathway, which together can initiate an apoptotic response in the cell nih.govnih.gov. Furthermore, the functionality of the p53 tumor suppressor protein appears to be a requisite for the induction of apoptosis by some alkylpurines, as cells with mutated or abnormally accumulated p53 show a diminished apoptotic response nih.govnih.gov.

For other related compounds, such as (E)-6-amino-9-(styrylsulfonyl)-9H-purine (6-Amino-SPD), the intrinsic mitochondrial pathway is implicated in apoptosis. This is evidenced by the increased expression of key genes like caspase 3 and cytochrome c in treated leukemia cells nih.gov. The activation of these molecules suggests that the compound may induce mitochondrial outer membrane permeabilization, leading to the release of pro-apoptotic factors.

Table 1: Apoptosis Induction Mechanisms of Related Purine Compounds

| Compound | Key Pathway(s) | Affected Molecules | Cell Type |

| 6-dimethylaminopurine (6DMAP) | MAPK activation, p70(S6K) inhibition | p53, MAPK, p70(S6K) | Chinese hamster fibroblasts |

| (E)-6-amino-9-(styrylsulfonyl)-9H-purine (6-Amino-SPD) | Intrinsic mitochondrial pathway | Caspase 3, Cytochrome c | Human leukemia cells (K562) |

This table is based on data from studies on related purine derivatives and is intended to provide a potential framework for the mechanisms of this compound.

Cell Cycle Checkpoint Pathway Modulation

The cell cycle is a highly regulated process with checkpoints that ensure the fidelity of cell division. Many therapeutic agents exert their effects by disrupting these checkpoints, leading to cell cycle arrest and, ultimately, cell death.

The cell cycle is broadly divided into four phases: G1 (gap 1), S (synthesis), G2 (gap 2), and M (mitosis). Checkpoints at the G1/S and G2/M transitions are critical for cellular integrity mdpi.com. The progression through these phases is governed by the activity of cyclin-dependent kinases (CDKs), which are in turn regulated by cyclins and CDK inhibitors mdpi.com.

While specific data on this compound's effect on cell cycle checkpoints is not available, studies on other purine derivatives provide insights. For instance, some 9H-purine compounds have been shown to induce apoptosis in a dose-dependent manner by causing cell cycle arrest at the G2/M phase mdpi.com. This suggests an interference with the molecular machinery that governs the transition from the G2 to the M phase, potentially through the inhibition of tubulin polymerization mdpi.com.

The G1/S checkpoint is another potential target. This checkpoint is crucial for preventing the replication of damaged DNA mdpi.com. The ATM-Chk2-p53 pathway is a key regulator of this checkpoint mdpi.com. It is plausible that this compound, like other purine analogs, could influence the activity of proteins in this pathway, thereby modulating the G1/S transition.

Table 2: Cell Cycle Checkpoint Modulation by Related Purine Compounds

| Compound Class | Affected Checkpoint | Potential Mechanism |

| 9H-purins | G2/M | Inhibition of tubulin polymerization |

| Alkylpurines | G0/G1 | Phase-specific apoptosis induction |

This table illustrates the known effects of related purine compounds on cell cycle checkpoints, suggesting potential areas of investigation for this compound.

Redox Processes and Thiol Modification Related to Allyl Compounds

The allyl group, present in this compound, is a reactive moiety that can participate in various biological reactions. One of the key characteristics of allyl compounds is their involvement in redox processes and their ability to modify thiol groups in proteins.

Allicin, a well-known allyl-containing compound from garlic, exemplifies this reactivity. It is a reactive sulfur species that readily reacts with thiol groups in proteins and small molecules like glutathione llu.edunih.gov. This interaction is believed to be fundamental to its broad range of biological activities, which include inducing cell death and inhibiting cell proliferation in mammalian cell lines, including cancer cells llu.edunih.gov.

The mechanism of action of allicin is thought to be mediated through redox-dependent pathways llu.edunih.gov. The modification of critical cysteine residues in proteins can alter their function, leading to downstream effects on cellular signaling and viability. It is conceivable that the allyl group in this compound could confer similar properties, allowing it to interact with and modify cellular thiols, thereby influencing redox-sensitive signaling pathways. However, direct experimental evidence for this in the context of this compound is currently lacking.

Advanced Spectroscopic Characterization and Structural Elucidation of N Allyl 9h Purin 6 Amine and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure and dynamics of N-Allyl-9H-purin-6-amine and its analogues. Both ¹H and ¹³C NMR are pivotal in elucidating the precise arrangement of atoms and the electronic environment within the molecule.

In the ¹H NMR spectrum of N-substituted purine (B94841) derivatives, the chemical shifts of the purine ring protons, H-2 and H-8, are particularly informative. For N6-substituted adenines, these protons typically appear as sharp singlets in the aromatic region of the spectrum. The position of these signals can be influenced by the nature of the substituent at the N6 position and the solvent used researchgate.net. For instance, in 9-phenyl-9H-purin-6-amines, the H-2 proton is observed in the range of δ 8.12-8.26 ppm, while the H-8 proton appears at δ 8.08-8.22 ppm researchgate.net. The protons of the N-allyl group would exhibit characteristic signals in the aliphatic region, with the vinyl protons showing distinct splitting patterns due to cis, trans, and geminal couplings.

The ¹³C NMR spectrum provides further structural confirmation. The carbon atoms of the purine ring resonate at specific chemical shifts, which are sensitive to substitution patterns. For example, in 9-phenyl-9H-purin-6-amines, the C-2 and C-6 carbons of the purine system appear at approximately δ 152.0-152.6 and 158.2-158.4 ppm, respectively, while the C-8 carbon resonates in the region of δ 143.5-144.0 ppm researchgate.net. The carbons of the allyl group would be expected in the upfield region of the spectrum.

Conformational studies of N-substituted adenines using dynamic NMR have revealed that there can be a relatively high barrier to rotation about the C6-N6 bond, particularly in N3,N6-disubstituted adenines acs.org. This restricted rotation can lead to the observation of distinct conformers at low temperatures.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-2 | ~8.2 | ~152 |

| H-8 | ~8.1 | ~143 |

| N6-H | Variable | - |

| N9-H | Variable | - |

| H-1' (allyl) | ~5.9-6.1 | ~134 |

| H-2' (allyl, cis) | ~5.2-5.4 | ~117 |

| H-2' (allyl, trans) | ~5.1-5.3 | ~117 |

| H-3' (allyl) | ~4.1-4.3 | ~45 |

Note: These are predicted values based on data from analogous compounds and may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS) Techniques for Molecular Characterization

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. For this compound, mass spectrometry would confirm the molecular formula, C₈H₉N₅.

The fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule. For aliphatic amines, a common fragmentation pathway is α-cleavage, which involves the breaking of the C-C bond adjacent to the nitrogen atom libretexts.org. In the case of this compound, this would involve cleavage of the bond between the purine ring and the allyl group.

The fragmentation of nucleosides, which are structurally related to this compound, typically involves the cleavage of the N-glycosidic bond, resulting in the loss of the sugar moiety nih.gov. By analogy, a significant fragmentation pathway for this compound could be the loss of the allyl group, leading to a prominent ion corresponding to the adenine (B156593) core. The fragmentation of the purine ring itself can also occur, leading to characteristic losses of small molecules like HCN nih.gov.

Interactive Data Table: Expected Mass Spectrometry Fragments for this compound

| Fragment Ion | Proposed Structure | Expected m/z |

| [M]+ | C₈H₉N₅ | 175 |

| [M - C₃H₅]+ | Adenine radical cation | 134 |

| [Adenine + H]+ | Protonated adenine | 136 |

| [C₃H₅]+ | Allyl cation | 41 |

X-ray Crystallography for Ligand-Protein Complex Structural Insights

Of particular interest is the use of X-ray crystallography to study the interactions of purine derivatives with their protein targets. The binding of adenine and its analogues to proteins has been extensively studied, revealing common hydrogen bonding patterns between the ligand and amino acid residues in the protein's binding site nih.gov. The adenine moiety can form hydrogen bonds through its N1, N3, N6, and N7 atoms.

The crystal structure of a protein-ligand complex provides a detailed map of these interactions, which is crucial for understanding the basis of molecular recognition and for the rational design of more potent and selective inhibitors or agonists. For example, the crystal structure of ATP bound to the DX protein shows the adenine nucleobase buried in a hydrophobic pocket and stabilized by stacking interactions and hydrogen bonds researchgate.net. Such studies are instrumental in drug discovery and development. The generation of protein-ligand complex crystals can be achieved through co-crystallization or soaking techniques nih.gov.

Computational Chemistry and Theoretical Modeling of N Allyl 9h Purin 6 Amine

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of N-Allyl-9H-purin-6-amine, docking simulations are instrumental in understanding its interactions with various protein targets. These simulations place the ligand into the binding site of a protein and score the different poses based on a calculated binding energy.

The amino group at the 6-position is also a critical interaction point, capable of forming hydrogen bonds with specific amino acid residues in the target protein. The precise nature of these interactions can be visualized and quantified through docking studies, providing a rational basis for modifying the structure of this compound to enhance its binding to a desired target. ejmo.org

| Protein Target Class | Key Interacting Residues (Exemplary) | Types of Interactions with Purine (B94841) Derivatives | Potential Role of N-Allyl Group |

|---|---|---|---|

| Protein Kinases (e.g., Nek2) | Cys, Glu in hinge region | Hydrogen bonding with purine N9-H, N3, and C2-NH | Hydrophobic interactions in ribose-binding pocket |

| Heat Shock Protein 90 (Hsp90) | Asp, Leu, Lys, Gln | Hydrogen bonds, π–π stacking | Occupying hydrophobic pockets |

| Phosphoinositide 3-kinases (PI3K) | Val, Met, Trp | Hydrophobic and hydrogen bonding interactions | Enhancing selectivity and affinity |

In Silico Ligand Identification and Optimization Strategies

Computational approaches are pivotal in the early stages of drug discovery for identifying and optimizing new ligands. For purine derivatives like this compound, in silico strategies such as virtual screening and quantitative structure-activity relationship (QSAR) modeling are employed to navigate the vast chemical space and identify promising candidates.

Virtual screening involves the computational screening of large libraries of compounds against a specific target. This can be either structure-based, relying on the three-dimensional structure of the target protein, or ligand-based, using the information from known active molecules. For purine derivatives, both approaches have been successfully applied to identify novel inhibitors for various targets. mdpi.comresearchgate.net

QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. Three-dimensional QSAR (3D-QSAR) methods, for instance, can provide insights into the steric and electrostatic field requirements for optimal interaction with a target. These models can then be used to predict the activity of newly designed molecules, thereby guiding the optimization of the lead compound.

Quantum Chemical Studies of this compound

Quantum chemical studies, such as those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic properties of this compound. These calculations can elucidate the molecule's reactivity, stability, and the nature of its interactions with biological targets at a subatomic level.

Key parameters derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgossila.com The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. ijbioc.com For purine derivatives, these parameters are crucial for understanding their role in charge-transfer interactions within a protein's active site. nih.gov

Molecular electrostatic potential (MEP) maps are another valuable output of quantum chemical calculations. researchgate.netresearchgate.net These maps visualize the charge distribution across the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP map can predict the sites most likely to be involved in hydrogen bonding and other electrostatic interactions with a biological target.

| Quantum Chemical Parameter | Significance for this compound | Typical Calculated Values for Purine Derivatives (Illustrative) |

|---|---|---|

| HOMO Energy | Electron-donating ability, potential for charge-transfer interactions | -6.0 to -7.0 eV |

| LUMO Energy | Electron-accepting ability, susceptibility to nucleophilic attack | -1.0 to -2.0 eV |

| HOMO-LUMO Gap | Chemical reactivity and kinetic stability | 4.0 to 5.0 eV |

Structure-Based Drug Design Approaches for Purine Derivatives

Structure-based drug design (SBDD) utilizes the three-dimensional structural information of a biological target to design new ligands with high affinity and selectivity. For purine derivatives, SBDD has been a powerful strategy for developing potent inhibitors of various enzymes, particularly protein kinases. acs.org

The process typically begins with the determination of the crystal structure of the target protein, often in complex with a known ligand. This provides a detailed map of the binding site, including the key amino acid residues involved in ligand recognition. mdpi.comresearchgate.net This information is then used to design new molecules, such as derivatives of this compound, that can form more favorable interactions with the target.

For instance, the N-allyl group of this compound can be systematically modified to better fit into a specific hydrophobic pocket within the target's active site. Similarly, the substituents on the purine ring can be altered to optimize hydrogen bonding networks and other interactions. This iterative process of design, synthesis, and biological evaluation, guided by structural insights, has led to the development of highly potent and selective purine-based drugs. nih.govnih.gov The structural understanding of how purine analogs bind to their targets is crucial for overcoming challenges such as drug resistance and for the development of next-generation therapeutics.

Chemical Reactivity and Transformation Studies of N Allyl 9h Purin 6 Amine

Oxidation and Reduction Reactions of Purine (B94841) Derivatives

The purine ring system and its substituents can undergo a variety of oxidation and reduction reactions, influenced by the reaction conditions and the presence of activating or deactivating groups.

Oxidation Reactions: The purine nucleus of N-Allyl-9H-purin-6-amine is generally resistant to oxidation under mild conditions. However, strong oxidizing agents can lead to the degradation of the purine ring. The allyl group, on the other hand, is susceptible to a range of oxidative transformations.

One notable reaction is the iodination of the allyl group. In a study on N6-allyladenosine, treatment with iodine under mild buffer conditions led to the iodination of the double bond, which then spontaneously cyclized by intramolecular attack of the N1 position of the purine ring to form a stable N1,N6-cyclized adenosine (B11128) derivative nih.govnih.gov. This reaction highlights the reactivity of the allyl group towards electrophilic addition and the participation of the purine ring in subsequent transformations.

Other potential oxidation reactions of the allyl group include:

Epoxidation: Reaction with peroxy acids, such as m-chloroperoxybenzoic acid (m-CPBA), would be expected to form the corresponding epoxide, N-(oxiran-2-ylmethyl)-9H-purin-6-amine.

Dihydroxylation: Treatment with reagents like osmium tetroxide (OsO4) or cold, dilute potassium permanganate (KMnO4) would likely yield the corresponding diol, 3-((9H-purin-6-yl)amino)propane-1,2-diol.

Ozonolysis: Cleavage of the double bond by ozonolysis would generate formaldehyde and N-((9H-purin-6-yl)amino)methanal, which would likely be unstable and hydrolyze to 6-aminopurine (adenine) and formaldehyde.

Reduction Reactions: Both the purine ring and the allyl group of this compound can be reduced under different conditions.

Catalytic Hydrogenation: The allyl double bond can be readily reduced to a propyl group by catalytic hydrogenation over catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2). This reaction would yield N-propyl-9H-purin-6-amine. The purine ring itself can also be reduced under more forcing conditions, typically at higher pressures and temperatures, which can lead to the saturation of the pyrimidine and/or imidazole (B134444) rings.

Chemical Reduction: While less common for the purine ring itself, chemical reducing agents could potentially affect the molecule. However, the focus is typically on the more reactive allyl group.

| Reaction Type | Reagent/Condition | Expected Product on Allyl Group |

| Iodination/Cyclization | I2, mild buffer | N1,N6-cyclized derivative |

| Epoxidation | m-CPBA | Oxirane |

| Dihydroxylation | OsO4 or cold, dilute KMnO4 | Diol |

| Ozonolysis | 1. O3; 2. Me2S | Cleavage to formaldehyde and an N-formyl derivative |

| Catalytic Hydrogenation | H2, Pd/C | Propyl group |

Functional Group Interconversions on the Purine Ring System

Functional group interconversions are fundamental in diversifying the structure of this compound, enabling the synthesis of a wide range of derivatives.

A primary method for the synthesis of this compound itself is a functional group interconversion involving the nucleophilic aromatic substitution of a leaving group at the C6 position of the purine ring. The most common precursor is 6-chloropurine (B14466), which readily reacts with allylamine in the presence of a base to displace the chloride and form the desired product nih.gov. This reaction is a versatile method for introducing various N-substituents at the 6-position of the purine core.

Further functional group transformations can be performed on the N-allyl group. For instance, the terminal alkene can serve as a handle for various additions and modifications. As mentioned in the previous section, oxidation reactions can convert the allyl group into an epoxide, a diol, or, upon cleavage, a formyl group. These new functional groups can then be subjected to further reactions, such as ring-opening of the epoxide with nucleophiles or oxidation of the diol.

The amino group at the N6 position can also undergo further reactions, although its reactivity is somewhat attenuated by its connection to the aromatic purine ring. For example, it can be acylated or undergo reactions with other electrophiles under specific conditions.

| Starting Material | Reagent(s) | Product | Reaction Type |

| 6-Chloropurine | Allylamine, Base (e.g., Et3N) | This compound | Nucleophilic Aromatic Substitution |

| This compound | m-CPBA | N-(oxiran-2-ylmethyl)-9H-purin-6-amine | Epoxidation |

| This compound | OsO4, NMO | 3-((9H-purin-6-yl)amino)propane-1,2-diol | Dihydroxylation |

Regioselective Transformations and Isomer Formation in Purine Chemistry

The purine ring contains multiple nitrogen atoms that can potentially undergo reactions, leading to the formation of regioisomers. In the context of this compound, the most significant regiochemical consideration is the site of allylation.

Direct alkylation of adenine (B156593) or 6-aminopurine with an allyl halide can lead to a mixture of products, with the major isomers typically being the N9- and N7-allyl derivatives. The ratio of these isomers is influenced by several factors, including the nature of the alkylating agent, the solvent, the base used, and the temperature nih.gov. Generally, the N9-substituted isomer is the thermodynamically more stable product, while the N7-isomer can sometimes be favored under kinetic control nih.gov.

For instance, studies on the alkylation of adenine have shown that the reaction often yields a mixture of N9- and N7-isomers, with the N9-isomer being the predominant product tandfonline.comtandfonline.comnih.gov. The synthesis of the N7-isomer often requires specific strategies, such as using a protecting group at the N9-position to direct alkylation to N7, followed by deprotection.

Another important transformation related to isomer formation is the Dimroth rearrangement . This rearrangement involves the isomerization of certain N-substituted aminopyrimidines and related heterocyclic systems. In the context of purines, a 1-alkyladenine derivative can rearrange to the corresponding N6-alkyladenine derivative, often under basic or thermal conditions nih.gov. While this compound is already the N6-substituted isomer, it is important to be aware of the possibility of such rearrangements in related synthetic pathways, particularly if the synthesis involves the initial formation of an N1-allylpurine intermediate.

The regioselectivity of further reactions on the purine ring of this compound is also a key consideration. Electrophilic attack on the purine ring is generally difficult due to its electron-deficient nature, but when it does occur, it often favors the C8 position. The presence of the electron-donating amino group at C6 can influence the reactivity and regioselectivity of such reactions.

| Reaction | Key Factor | Predominant Isomer(s) |

| Alkylation of Adenine | Thermodynamic Control | N9-Allyl-9H-purin-6-amine |

| Alkylation of Adenine | Kinetic Control | N7-Allyl-7H-purin-6-amine (can be significant) |

| Rearrangement | Base or Heat | N1-Allyladenine can rearrange to N6-Allyladenine (Dimroth) |

Prodrug Strategies in N Allyl 9h Purin 6 Amine Research

Design Principles for Prodrugs of Purine (B94841) Derivatives

The design of prodrugs for purine derivatives like N-Allyl-9H-purin-6-amine is guided by several key principles aimed at enhancing their therapeutic potential. These principles focus on modifying the physicochemical properties of the parent compound to improve its absorption, distribution, metabolism, and excretion (ADME) profile.

A primary consideration in the design of purine prodrugs is the enhancement of their lipophilicity. Many purine analogs, due to their polar nature, exhibit poor passive diffusion across cell membranes. researchgate.net By attaching lipophilic moieties to the purine core, the resulting prodrug can more readily traverse the lipid bilayers of cells, leading to improved oral bioavailability. mdpi.com Common strategies include the addition of alkyl chains, aromatic groups, or lipid-based carriers. nih.gov

Another critical design principle is the modulation of aqueous solubility. While increased lipophilicity can enhance membrane permeability, it may conversely decrease solubility in the aqueous environment of the gastrointestinal tract or bloodstream. Therefore, a delicate balance must be achieved. Prodrug strategies can be employed to increase water solubility, for instance, by incorporating ionizable groups or hydrophilic polymers that are cleaved in vivo to release the active drug.

Furthermore, the stability of the prodrug is a crucial factor. The promoiety, the part of the prodrug that is cleaved off, must be designed to be stable enough to allow the prodrug to reach its target site before conversion. However, it must also be susceptible to cleavage at the desired location to ensure timely release of the active compound. The linkage between the promoiety and the parent drug is therefore a key element of the design, with esters, carbonates, and carbamates being common choices due to their predictable hydrolysis rates.

Finally, site-specific drug delivery is a highly sought-after goal in prodrug design. hilarispublisher.com This can be achieved by designing prodrugs that are selectively activated by enzymes that are overexpressed in target tissues, such as tumors or virally infected cells. nih.gov This approach not only enhances the therapeutic efficacy of the drug but also minimizes off-target side effects.

| Design Principle | Objective | Example Strategy for Purine Derivatives |

| Enhance Lipophilicity | Improve membrane permeability and oral bioavailability. | Attachment of long-chain fatty acids or aromatic groups. |

| Modulate Aqueous Solubility | Improve dissolution in biological fluids. | Incorporation of phosphate (B84403) groups or amino acids. |

| Optimize Chemical Stability | Ensure the prodrug reaches the target site before conversion. | Use of sterically hindered linkers to slow hydrolysis. |

| Enable Targeted Delivery | Increase drug concentration at the site of action and reduce systemic toxicity. | Design prodrugs activated by tumor-specific enzymes. |

Mechanisms of Bioactivation for Targeted Delivery of Purine Prodrugs

The conversion of a prodrug to its active form, a process known as bioactivation, is a critical step that determines its therapeutic efficacy. For purine prodrugs, this activation is typically mediated by specific enzymes or physiological conditions, which can be exploited for targeted drug delivery.

Enzymatic Bioactivation is a common and highly specific mechanism. researchgate.net Many prodrugs are designed to be substrates for enzymes that are abundant in the target tissue. For instance, ester-based prodrugs can be hydrolyzed by carboxylesterases, which are highly expressed in the liver. This makes them suitable for liver-targeted therapies. nih.gov Similarly, phosphate-containing prodrugs can be activated by phosphatases, which are often upregulated in tumor cells. Kinases, which play a crucial role in cell signaling and are frequently dysregulated in cancer, are another important class of enzymes for prodrug activation. mdpi.com Prodrugs can be designed to be phosphorylated by specific kinases, leading to their activation only in cancer cells.

Reductive Bioactivation is another important mechanism, particularly for targeting hypoxic tumors. The low oxygen environment of solid tumors leads to the upregulation of reductase enzymes. Prodrugs containing nitroaromatic or N-oxide moieties can be selectively reduced and activated in these hypoxic regions, leading to the localized release of the cytotoxic drug.

pH-Dependent Bioactivation takes advantage of the fact that the microenvironment of certain tissues, such as tumors or inflamed sites, is often more acidic than that of healthy tissues. Prodrugs can be designed with acid-labile linkers that are stable at physiological pH but are cleaved in the acidic environment of the target tissue, triggering the release of the active drug.

The N-allyl group in this compound itself could potentially be a site for bioactivation. Cytochrome P450 enzymes, for example, are known to metabolize allyl groups through oxidation, which could be a mechanism for releasing a modified, active form of the drug. mdpi.com

| Bioactivation Mechanism | Trigger | Example Application for Purine Prodrugs |

| Enzymatic (Esterases) | Hydrolysis of ester bonds. | Liver-targeted delivery. |

| Enzymatic (Kinases) | Phosphorylation. | Activation in cancer cells with overexpressed kinases. mdpi.com |

| Reductive | Low oxygen levels (hypoxia). | Targeting solid tumors. |

| pH-Dependent | Acidic microenvironment. | Drug release in tumors or inflamed tissues. |

| Oxidative (Cytochrome P450) | Oxidation of specific functional groups. | Potential for bioactivation of the N-allyl group. mdpi.com |

Advanced Prodrug Applications in Medicinal Chemistry Research

The application of prodrug strategies in medicinal chemistry has led to the development of innovative therapeutic agents with improved efficacy and safety profiles. For purine derivatives, these advanced applications are particularly promising in the fields of oncology and virology.

One of the most significant advancements is the development of Antibody-Directed Enzyme Prodrug Therapy (ADEPT) . This two-step approach involves the administration of an antibody-enzyme conjugate that binds to tumor-specific antigens. Once the conjugate has localized in the tumor and cleared from circulation, a non-toxic prodrug is administered. The enzyme at the tumor site then converts the prodrug into a potent cytotoxic agent, leading to highly localized tumor cell killing with minimal systemic toxicity.

Gene-Directed Enzyme Prodrug Therapy (GDEPT) , also known as suicide gene therapy, is another innovative strategy. In this approach, a gene encoding a non-human enzyme is delivered to cancer cells, for example, using a viral vector. The cells that express this enzyme can then selectively activate a systemically administered, non-toxic prodrug.

Polymer-drug conjugates represent another advanced application. By attaching a purine derivative to a biocompatible polymer, the resulting conjugate can exhibit prolonged circulation half-life, improved solubility, and passive accumulation in tumors through the enhanced permeability and retention (EPR) effect. The drug is then slowly released from the polymer backbone through the cleavage of a labile linker.

Furthermore, the development of nanoparticle-based drug delivery systems has opened up new avenues for prodrug applications. hilarispublisher.com Prodrugs can be encapsulated within or conjugated to the surface of nanoparticles, such as liposomes or polymeric micelles. These nanoparticles can be further functionalized with targeting ligands to actively direct them to specific cells or tissues.

In the context of this compound, these advanced strategies could be employed to enhance its potential as a therapeutic agent. For instance, it could be incorporated into a GDEPT system or conjugated to a polymer to improve its pharmacokinetic profile and target it to cancer cells. The unique chemical properties of the N-allyl group might also be exploited in the design of novel bioactivation mechanisms for these advanced delivery systems.

Q & A

Q. Table 1: Synthetic Methods and Yields

| Method | Starting Material | Yield (%) | Key Reference |

|---|---|---|---|

| Alkylation of 2-amino-6-chloropurine | Allyl bromide | 65–75 | |

| Mannich base derivatization | 2-Amino-purine scaffolds | 50–60 |

Basic: Which analytical techniques are most effective for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR confirms allyl group integration (δ ~5.8–5.2 ppm for vinyl protons) and purine ring substitution patterns .

- Mass Spectrometry : High-resolution MS (HRMS-ESI+) validates molecular weight (m/z 175.0858 for [M+H]⁺) .

- X-ray Crystallography : SHELXL refines crystal structures to determine bond angles and packing motifs .

Q. Table 2: Spectral Data

| Technique | Key Peaks/Parameters | Reference |

|---|---|---|

| ¹H NMR (DMSO-d6) | δ 8.12 (s, H-8), 5.90–5.10 (allyl) | |

| HRMS-ESI+ | m/z 175.0858 (C₈H₉N₅) |

Advanced: How can crystallographic data resolve ambiguities in this compound’s tautomeric forms?

The compound may exhibit N7 vs. N9 tautomerism. Using Mercury CSD 2.0 , researchers can compare intermolecular hydrogen-bonding patterns and packing motifs with similar structures (e.g., 9-benzyl-9H-purin-6-amine) . SHELXL refinement of high-resolution X-ray data identifies electron density peaks at N9, confirming the dominant tautomer .

Advanced: What strategies address contradictions in bioactivity data across studies?

Contradictions (e.g., antiviral vs. inactive results) require:

- Replication : Standardize assay conditions (cell lines, solvent controls).

- Structure-Activity Relationship (SAR) Analysis : Compare with analogs like N6-furfuryladenine to isolate allyl-group effects .

- Computational Modeling : Docking studies (e.g., AutoDock) evaluate binding affinity to target enzymes (e.g., viral polymerases) .

Q. Table 3: Bioactivity Comparison

| Compound | Target (IC₅₀, μM) | Reference |

|---|---|---|

| This compound | HIV-1 RT: >100 | |

| N6-Furfuryladenine | Cytokinin activity |

Advanced: How do solvent and pH affect the stability of this compound in aqueous solutions?

Stability studies using HPLC-UV (λ = 260 nm) show degradation in acidic conditions (pH < 3) via hydrolysis of the allyl group. In neutral/basic buffers (pH 7–9), the compound remains stable for >24 hours at 25°C. Accelerated stability testing (40°C, 75% RH) quantifies degradation products like 9H-purin-6-amine .

Basic: What safety protocols are critical when handling this compound?

- PPE : Gloves, lab coats, and goggles to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods due to potential respiratory irritation (H335 hazard code) .

- Storage : Airtight containers at –20°C, away from oxidizers .

Advanced: How can computational tools predict the metabolic fate of this compound?

- ADMET Prediction : SwissADME estimates LogP (~1.2) and predicts CYP450 metabolism (CYP3A4 likely primary enzyme) .

- Metabolite Identification : LC-MS/MS detects oxidized allyl groups (epoxide intermediates) in liver microsome assays .

Advanced: What crystallographic software optimizes structural refinement for purine derivatives?

- SHELXL : Refines anisotropic displacement parameters and validates hydrogen-bonding networks .

- Mercury CSD : Visualizes π-π stacking and halogen interactions in crystal packing .

Basic: How does this compound compare structurally to other 9-substituted purines?

The allyl group introduces steric bulk compared to methyl (e.g., 7-methyl-7H-purin-6-amine) or benzyl derivatives. X-ray data show a 120° dihedral angle between the purine ring and allyl chain, influencing solubility and receptor binding .

Advanced: What experimental designs minimize regioisomer formation during synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.